molecular formula C16H17NO4S B2770218 Phenyl 4-(ethylsulfonyl)benzylcarbamate CAS No. 1798156-68-9

Phenyl 4-(ethylsulfonyl)benzylcarbamate

Cat. No.: B2770218
CAS No.: 1798156-68-9
M. Wt: 319.38
InChI Key: DWYRCPGOCWHBEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of phenyl 4-(ethylsulfonyl)benzylcarbamate involves several steps. One common method includes the reaction of 4-(ethylsulfonyl)benzylamine with phenyl chloroformate under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Phenyl 4-(ethylsulfonyl)benzylcarbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl 4-(ethylsulfonyl)benzylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl 4-(ethylsulfonyl)benzylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl 4-(ethylsulfonyl)benzylcarbamate can be compared with other carbamate derivatives, such as:

  • Phenyl 4-(methylsulfonyl)benzylcarbamate
  • Phenyl 4-(propylsulfonyl)benzylcarbamate
  • Phenyl 4-(butylsulfonyl)benzylcarbamate

These compounds share similar structural features but differ in the length and nature of the sulfonyl group. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds .

Properties

IUPAC Name

phenyl N-[(4-ethylsulfonylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-22(19,20)15-10-8-13(9-11-15)12-17-16(18)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYRCPGOCWHBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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